Oral Estriol 3-Succinate (8 mg Single Dose) Produces Peak Circulating Estriol of 40 pg/mL Within 12 Hours, Providing Sustained Systemic Exposure Distinct from Rapidly Cleared Unmodified Estriol
Following a single 8 mg oral dose of estriol succinate, maximum circulating levels of unconjugated estriol reach 40 pg/mL within 12 hours post-administration. With continued daily dosing, this peak increases to a maximum of 80 pg/mL [1]. In contrast, unmodified estriol exhibits only ~1–2% oral bioavailability and is rapidly conjugated and cleared, failing to achieve comparable sustained systemic exposure [2]. This approximately 2-fold accumulation with repeated dosing distinguishes the prodrug's pharmacokinetic profile from that of the parent compound.
| Evidence Dimension | Peak plasma concentration (Cmax) of unconjugated estriol after oral dosing |
|---|---|
| Target Compound Data | 40 pg/mL (single 8 mg dose); 80 pg/mL (continued daily 8 mg dosing) |
| Comparator Or Baseline | Unmodified estriol: ~1–2% oral bioavailability; no sustained elevation reported |
| Quantified Difference | Estriol succinate provides sustained elevation with 2-fold accumulation upon repeated dosing versus negligible systemic exposure from oral unmodified estriol |
| Conditions | Human subjects; oral administration; single and repeated dosing; estriol measured in plasma |
Why This Matters
This sustained plasma concentration profile enables once-daily oral dosing for menopausal symptom management, whereas unmodified oral estriol cannot achieve therapeutic systemic levels, making estriol 3-succinate the only orally viable estriol-based option.
- [1] Academic Accelerator. Estriol Succinate: Encyclopedia Entry. 2024. View Source
- [2] HandWiki. Chemistry:Estriol (medication) - Bioavailability data. View Source
